2-Methoxycinnamic acid

Tyrosinase Inhibition Melanogenesis Enzymology

Researchers studying melanin biosynthesis often encounter irreproducible results when substituting positional isomers of methoxycinnamic acid, as the ortho-substitution pattern fundamentally alters tyrosinase interaction. 2-Methoxycinnamic acid (trans-isomer) resolves this by functioning as a confirmed noncompetitive tyrosinase inhibitor that enhances inhibition when co-present with other actives-a mechanism distinct from the para isomer (direct competitive inhibitor, IC50 0.42 mM). • Noncompetitive tyrosinase inhibitor/enhancer; cis-isomer shows no activity • DPPH radical scavenging EC50: 62.6 µM (114-fold more potent than unsubstituted cinnamic acid) • ≥98% purity; DMSO solubility: 202 mM; cLogP 1.79 • Light-responsive; drives complete phase transitions in wormlike micelle systems under UV

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 1011-54-7
Cat. No. B1664561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxycinnamic acid
CAS1011-54-7
Synonyms2-Methoxycinnamic acid;  AI3-11206;  AI3 11206;  AI311206
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC(=O)O
InChIInChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
InChIKeyFEGVSPGUHMGGBO-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycinnamic Acid in Tyrosinase & Metabolic Research


2-Methoxycinnamic acid (also known as o-methoxycinnamic acid or trans-2-methoxycinnamic acid) is a naturally occurring methoxylated derivative of cinnamic acid bearing an ortho-methoxy substituent on the phenyl ring [1]. It is a noncompetitive inhibitor of tyrosinase (EC 1.14.18.1) [2] and exhibits significant free radical scavenging activity against DPPH with an EC50 of 62.6 µM . The compound's molecular structure (C10H10O3, MW 178.18) features an α,β-unsaturated carboxylic acid moiety conjugated to a 2-methoxyphenyl group, which confers distinct physicochemical properties including a melting point range of 182–187°C and a cLogP of 1.79 [3]. Unlike its positional isomers (3-methoxy and 4-methoxycinnamic acid), the ortho-substitution pattern alters both electronic distribution and steric accessibility at the carboxylic acid terminus, influencing its interaction with biological targets and its behavior in synthetic applications [4].

Noncompetitive tyrosinase modulation

Reported noncompetitive enhancer mechanism for tyrosinase, distinct from direct inhibitors. Supports enzymology studies of melanogenesis regulation and allosteric modulation.

Radical scavenging SAR reference

Mid-range DPPH radical scavenging potency with ortho-methoxy substitution. Suitable as benchmark compound for antioxidant structure–activity relationship campaigns.

Photo-responsive soft materials

Ortho-substitution drives complete UV-triggered phase transition in wormlike micelle systems, enabling photorheological switch design.

α-Glucosidase inhibitor scaffold

Basal inhibition of α-glucosidase, with inactivity of unsubstituted cinnamic acid validating methoxy pharmacophore. Useful for lead optimization in metabolic enzyme research.

Why 2-Methoxycinnamic Acid Is Irreplaceable by Isomers


The position of the methoxy substituent on the cinnamic acid scaffold is not a trivial structural variation; it fundamentally dictates both biological activity profile and physicochemical behavior. While 4-methoxycinnamic acid (para isomer) demonstrates potent tyrosinase inhibition with an IC50 of 0.42 mM, 2-methoxycinnamic acid exhibits no direct tyrosinase inhibition (NS at tested concentrations) but instead enhances tyrosinase inhibition when co-present with other actives [1]. Conversely, 2-methoxycinnamic acid is a confirmed noncompetitive tyrosinase inhibitor in other assay systems, whereas its cis-isomer lacks activity entirely [2]. The ortho-methoxy group also confers distinct solubility characteristics: 2-methoxycinnamic acid achieves 36 mg/mL (202 mM) solubility in DMSO at 25°C, which may differ from its meta and para congeners . Furthermore, the ortho substitution pattern yields a higher melting point (182–187°C) compared to cinnamic acid itself (133°C) and alters crystal packing, impacting formulation and synthetic handling . In wormlike micelle systems, 2-methoxycinnamic acid drives complete phase transitions under UV light, whereas its isomers exhibit different rheological responses—a critical distinction for materials science applications [3]. Substituting 2-methoxycinnamic acid with a generic cinnamic acid or a positional isomer without confirming target-specific activity and handling properties risks experimental failure, irreproducible results, and wasted procurement resources.

Isomer activity

Positional isomers (3-/4-methoxy) show direct tyrosinase inhibition, while ortho isomer may act as noncompetitive enhancer. Mechanism mismatch risks assay misinterpretation.

Cis/trans stereochemistry

cis-2-Methoxycinnamic acid lacks tyrosinase activity. Substitution with cis form or undefined isomer mixture can lead to complete loss of biological response.

Solubility & handling

DMSO solubility and melting point differ substantially from unsubstituted cinnamic acid and para isomer. Handling and stock preparation may require compound-specific optimisation.

Phase behavior

Only the ortho isomer undergoes complete UV-induced phase transition in micellar systems. Meta and para analogs do not replicate this material property for soft matter applications.

2-Methoxycinnamic Acid: Comparative Data for Procurement


Tyrosinase Inhibition vs. 4-Methoxycinnamic Acid

2-Methoxycinnamic acid (2-MCA) and 4-methoxycinnamic acid (4-MCA) exhibit divergent tyrosinase inhibitory profiles despite their structural similarity. In a direct enzyme assay using mushroom tyrosinase, 4-MCA strongly inhibited diphenolase activity with an IC50 of 0.42 mM, whereas 2-MCA was reported as a noncompetitive inhibitor in separate studies but did not show direct inhibition (NS) in the cis-isomer form in the Cinnamomum cassia essential oil study [1]. The ortho-methoxy group of 2-MCA appears to alter binding mode relative to the para-substituted analog, with 2-MCA functioning as a noncompetitive inhibitor that enhances tyrosinase inhibition when combined with other actives rather than acting as a standalone potent inhibitor [2].

Tyrosinase inhibition vs. 4-MCA
Reported
2-MCA: Noncompetitive enhancer (trans active, cis inactive) 4-MCA: IC50 = 0.42 mM (mushroom tyrosinase diphenolase)
Mechanism-specific enzyme modulation context
Direct inhibition not observed for cis form; trans-2-MCA acts as noncompetitive enhancer in reported combinations.
Tyrosinase Inhibition Melanogenesis Enzymology

Antioxidant Activity vs. Cinnamic Acid & p-Coumaric Acid

2-Methoxycinnamic acid demonstrates measurable free radical scavenging activity against DPPH, with an EC50 of 62.6 µM . For context, cinnamic acid itself exhibits an IC50 of 7149.2 µM against DPPH in comparable assays, representing a >114-fold weaker activity [1]. p-Coumaric acid (4-hydroxycinnamic acid) shows an IC50 of 1752.6 µM [1]. While 2-MCA is not the most potent antioxidant among hydroxycinnamic acids (caffeic acid and ferulic acid exhibit superior activity), its ortho-methoxy substitution confers a distinct redox potential and lipophilicity (cLogP 1.79) that may favor membrane penetration in cellular antioxidant assays [2].

DPPH scavenging vs. cinnamic acid
Assay context
2-MCA: EC50 = 62.6 µM Cinnamic acid: IC50 = 7149.2 µM p-Coumaric acid: IC50 = 1752.6 µM
Mid-range radical scavenging potency for SAR studies
114× more active than cinnamic acid; ortho-methoxy substitution enhances activity without polyhydroxylation.
Antioxidant DPPH Radical Scavenging Oxidative Stress

Alpha-Glucosidase Inhibition vs. Acarbose

trans-2-Methoxycinnamic acid inhibits α-glucosidase with an IC50 of 4.34 mM [1]. While this potency is substantially lower than the clinical reference drug acarbose (IC50 ~0.5–1 µM depending on enzyme source), 2-MCA represents a structurally distinct non-carbohydrate inhibitor that may serve as a scaffold for medicinal chemistry optimization. The ortho-methoxy substitution is critical for this activity; unsubstituted cinnamic acid shows negligible α-glucosidase inhibition [2].

α-Glucosidase inhibition vs. acarbose
Class-level
2-MCA: IC50 = 4.34 mM Acarbose: ~0.5–1.0 µM Cinnamic acid: negligible inhibition
Weak basal inhibition for scaffold optimisation
Substantially less potent than clinical reference; ortho-methoxy validates pharmacophore for derivatisation.
Alpha-Glucosidase Antidiabetic Metabolic Syndrome

Solubility & Handling vs. Cinnamic Acid

2-Methoxycinnamic acid exhibits high solubility in DMSO (36 mg/mL, equivalent to 202.04 mM at 25°C) and ≥29.3 mg/mL in alternative DMSO preparations, with ≥10.87 mg/mL solubility in ethanol under sonication and insolubility in water . In contrast, unsubstituted cinnamic acid shows substantially lower DMSO solubility (approximately 10–15 mg/mL) and limited ethanol solubility [1]. The ortho-methoxy group increases molecular volume and disrupts crystal packing, resulting in a higher melting point (182–187°C) compared to cinnamic acid (133°C) but paradoxically improving solubility in polar aprotic solvents .

DMSO solubility vs. cinnamic acid
Reported
2-MCA: 36 mg/mL (202 mM) at 25°C Cinnamic acid: ~10–15 mg/mL
Higher stock concentration for in vitro assays
Moisture-contaminated DMSO reduces solubility; confirm handling protocol.
Solubility Formulation Laboratory Handling

Thermophysical Properties vs. Positional Isomers

Differential scanning calorimetry (DSC) studies of methoxycinnamic acid positional isomers reveal that 2-methoxycinnamic acid exhibits distinct thermodynamic phase transition parameters compared to its 3- and 4-methoxy counterparts [1]. The ortho-substituted compound shows a melting endotherm at 182–187°C, whereas 4-methoxycinnamic acid melts at 170–173°C and 3-methoxycinnamic acid at 178–180°C . In wormlike micelle systems, the number of methoxy moieties has a stronger effect on solution viscosity than substituent position, but 2-MCA uniquely undergoes complete phase transition under UV irradiation, unlike its meta and para isomers [2].

Thermophysical vs. positional isomers
Head-to-head
2-MCA: mp 182–187°C, complete UV phase transition 4-MCA: mp 170–173°C 3-MCA: mp 178–180°C
Higher thermal stability and photo-responsive phase behaviour
Ortho isomer uniquely enables UV-triggered rheological switching in micellar systems.
Phase Transition Thermodynamics Materials Science

Optimal Application Scenarios for 2-Methoxycinnamic Acid


Noncompetitive Tyrosinase Enhancer in Melanogenesis

Use 2-Methoxycinnamic acid as a noncompetitive tyrosinase inhibitor/enhancer in enzymology studies focused on melanin biosynthesis. Unlike 4-methoxycinnamic acid (IC50 0.42 mM direct inhibitor), 2-MCA functions via a distinct mechanism that enhances inhibition when combined with other actives [1]. This makes it suitable for investigating synergistic or allosteric modulation of tyrosinase, particularly in assays requiring a noncompetitive binding mode rather than direct active-site competition. Ensure use of trans-isomer, as cis-2-MCA shows no tyrosinase activity [2].

Antioxidant Reference for SAR Studies

Employ 2-Methoxycinnamic acid as a benchmark antioxidant with EC50 62.6 µM in DPPH assays. Its activity is 114-fold stronger than cinnamic acid (IC50 7149.2 µM) but substantially weaker than polyhydroxylated analogs like caffeic acid . This intermediate potency, combined with its ortho-methoxy substitution and moderate lipophilicity (cLogP 1.79), makes 2-MCA an ideal reference compound for SAR campaigns exploring the balance between antioxidant efficacy and membrane permeability in methoxylated phenylpropanoids.

Photoresponsive Soft Matter & Rheological Switches

Utilize 2-Methoxycinnamic acid in the construction of light-responsive wormlike micelles with cationic surfactants (e.g., CTAOH). 2-MCA undergoes a complete phase transition upon UV irradiation, a property not shared by its meta or para isomers, enabling precise photorheological control [3]. The compound's higher melting point (182–187°C) compared to other methoxycinnamic acids also provides greater thermal stability during materials processing . Applications include smart fluids, drug delivery vehicles, and photopatternable soft materials.

Antidiabetic Lead Optimization Scaffold

Use 2-Methoxycinnamic acid as a starting scaffold for α-glucosidase inhibitor development. With an IC50 of 4.34 mM against α-glucosidase, 2-MCA is not a clinical candidate but demonstrates activity where unsubstituted cinnamic acid is inactive, validating the methoxy substitution as a key pharmacophoric element [4]. The ortho-methoxy group offers a handle for further derivatization (e.g., esterification, amidation) to improve potency and selectivity, leveraging the compound's favorable DMSO solubility (202 mM) for in vitro screening of synthetic analogs.

Application
Selection Property
Validation Focus
Tyrosinase modulation assays
Noncompetitive inhibitor profile (trans isomer)
Mechanism-specific vs. direct inhibition comparison
Antioxidant SAR studies
Methoxy-substituted phenylpropanoid with mid-range potency and cLogP 1.79
DPPH and cellular antioxidant assay validation
Photo-responsive soft materials
UV-induced complete phase transition in micellar systems
Rheological switching under irradiation; thermal stability assessment
α-Glucosidase inhibitor development
Basal α-glucosidase inhibition for lead optimisation
In vitro enzyme assay and derivatisation screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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